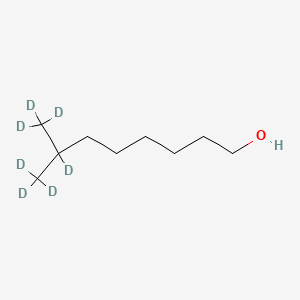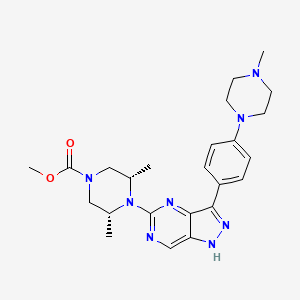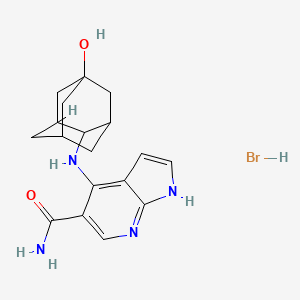![molecular formula C21H24ClN7O2S B12395472 5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride is a complex chemical compound known for its significant role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride involves multiple steps. One of the key steps includes the regioselective preparation of 2,3-dimethyl-6-nitro-2H-indazole, which is then subjected to further reactions to introduce the pyrimidine and sulfonamide groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and 2,4-dichloropyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indazole ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nitro groups present in the compound.
Substitution: Common in the synthesis process, substitution reactions help introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like sodium bicarbonate and ethanol are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications .
科学研究应用
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular pathways and gene expression.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The compound exerts its effects primarily by inhibiting the VEGF signaling pathway, which is crucial for tumor growth and angiogenesis. It binds to the VEGF receptors, preventing the activation of downstream signaling pathways that promote cell proliferation and new blood vessel formation . This mechanism makes it a potent anti-cancer agent, particularly in the treatment of renal cell carcinoma and other solid tumors .
相似化合物的比较
Similar Compounds
Pazopanib: Another VEGF inhibitor with a similar structure and mechanism of action.
Regorafenib: A multi-kinase inhibitor that also targets VEGF receptors.
Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
What sets 5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride apart is its specific molecular modifications, such as the trideuterio(113C)methyl group, which may enhance its stability and efficacy compared to other similar compounds .
属性
分子式 |
C21H24ClN7O2S |
|---|---|
分子量 |
478.0 g/mol |
IUPAC 名称 |
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H/i3+1D3; |
InChI 键 |
MQHIQUBXFFAOMK-RWALGPICSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(C1=CC2=NN(C(=C2C=C1)C)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N.Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


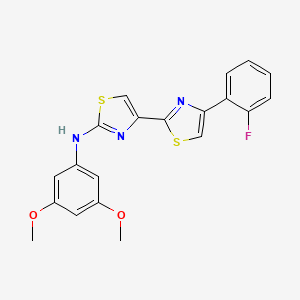

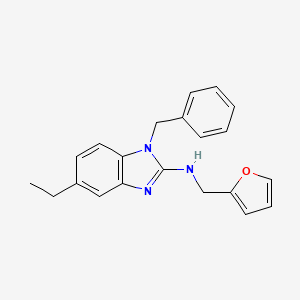
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)

